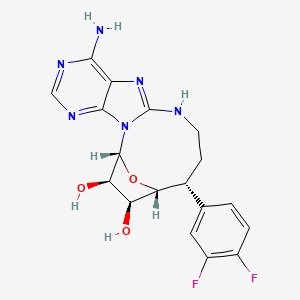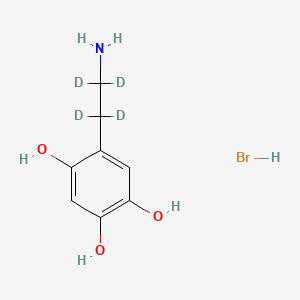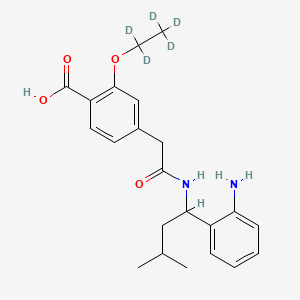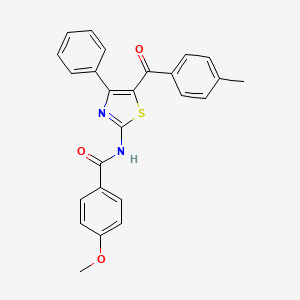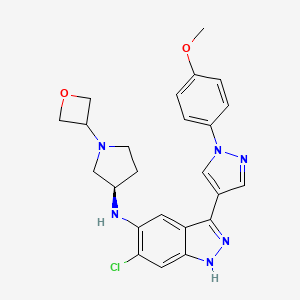
Axl-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axl-IN-3 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation . The overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Vorbereitungsmethoden
The synthesis of Axl-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Analyse Chemischer Reaktionen
Axl-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of this compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Axl-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of AXL in various chemical processes and to develop new synthetic methodologies.
Biology: this compound is used to investigate the biological functions of AXL, including its role in cell signaling, migration, and immune regulation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with AXL overexpression.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting AXL.
Wirkmechanismus
Axl-IN-3 exerts its effects by inhibiting the activity of the AXL receptor tyrosine kinase. The mechanism involves the binding of this compound to the ATP-binding site of AXL, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes such as proliferation, migration, and survival, which are critical for cancer progression . The molecular targets and pathways involved include the PI3K/AKT, MAPK/ERK, and STAT3 signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Axl-IN-3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting AXL. Similar compounds include:
R428: Another AXL inhibitor with a different chemical structure but similar mechanism of action.
BGB324: A selective AXL inhibitor that has shown promise in preclinical and clinical studies.
TP-0903: An AXL inhibitor with a broader spectrum of activity against other receptor tyrosine kinases.
This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a more favorable candidate for therapeutic development .
Eigenschaften
Molekularformel |
C24H25ClN6O2 |
|---|---|
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
6-chloro-3-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]-1H-indazol-5-amine |
InChI |
InChI=1S/C24H25ClN6O2/c1-32-19-4-2-17(3-5-19)31-11-15(10-26-31)24-20-8-23(21(25)9-22(20)28-29-24)27-16-6-7-30(12-16)18-13-33-14-18/h2-5,8-11,16,18,27H,6-7,12-14H2,1H3,(H,28,29)/t16-/m1/s1 |
InChI-Schlüssel |
HXMXYFUYRVGKEH-MRXNPFEDSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)N[C@@H]5CCN(C5)C6COC6)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)NC5CCN(C5)C6COC6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


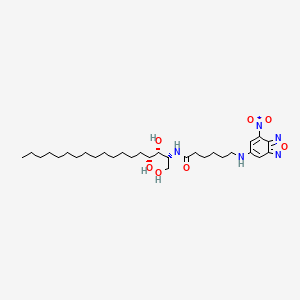
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)


![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
